molecular formula C12H12O3 B8438328 3-Propargyloxybenzyl acetate

3-Propargyloxybenzyl acetate

Cat. No.: B8438328
M. Wt: 204.22 g/mol
InChI Key: YNNANDBLSLSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propargyloxybenzyl acetate is an organic compound characterized by a benzyl group substituted with a propargyloxy moiety (-OCH₂C≡CH) and an acetate ester functional group. Propargyl-containing compounds often exhibit reactivity due to the alkyne group, enabling applications in click chemistry or polymer crosslinking . The acetate group enhances solubility in organic solvents and may influence volatility compared to non-esterified analogs.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(3-prop-2-ynoxyphenyl)methyl acetate

InChI

InChI=1S/C12H12O3/c1-3-7-14-12-6-4-5-11(8-12)9-15-10(2)13/h1,4-6,8H,7,9H2,2H3

InChI Key

YNNANDBLSLSSQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)OCC#C

Origin of Product

United States

Chemical Reactions Analysis

Saponification of the Acetate Ester

The acetate ester undergoes alkaline hydrolysis via nucleophilic acyl substitution:

  • Nucleophilic Attack : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate .

  • Leaving Group Removal : The alkoxide leaves, regenerating the carbonyl and releasing the benzyl alcohol fragment .

  • Deprotonation : The carboxylic acid is deprotonated to form a carboxylate salt .

Reaction Conditions :

BaseTemperatureTimeProductYield
NaOH (aq)60–100°C2–4 h3-Propargyloxybenzoic acid95–99%

Click Chemistry (CuAAC)

The propargyloxy group undergoes copper-catalyzed azide–alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles:

  • Coordination : The alkyne binds to a copper(I) catalyst .

  • Cycloaddition : Azide reacts via a stepwise mechanism, forming a triazolyl intermediate .

  • Proton Transfer : Regeneration of the catalyst and release of the triazole product .

Representative Reaction :

  • Reagents : Sodium ascorbate, CuSO₄·5H₂O, azide .

  • Conditions : THF/H₂O (1:1), RT, 12–24 h .

  • Yield : 70–90% .

Palladium-Mediated Deprotection

The propargyl ether group can be cleaved under palladium-catalyzed conditions to release free hydroxyl groups or parent compounds:

  • Catalyst : Pd resins or Pd/C .

  • Conditions : FeCl₃, THF/H₂O, 3–24 h .

  • Product : 3-Hydroxybenzyl acetate or Vorinostat analogs (if part of a prodrug) .

Deprotection Efficiency :

CatalystPropargyl DerivativeReaction TimeYield
Pd/CO-propargyl ether3–6 h75–90%

Cyclization Reactions

While not explicitly detailed for 3-propargyloxybenzyl acetate, related compounds undergo cyclization via:

  • Electrophilic Aromatic Substitution : Intramolecular attack by the alkyne or ester moiety .

  • Radical-Mediated Cyclization : Mn(OAc)₃-based radical generation for lactone formation .

Sonogashira Coupling

The propargyl group can react with aryl halides under Sonogashira conditions:

  • Catalyst : Pd(0) or Pd(II) with ligands (e.g., XPhos) .

  • Conditions : DMF, 80–100°C, 12–24 h .

  • Product : Aryl alkynes .

Oxidation Reactions

The alkyne may undergo oxidation to ketones or carboxylic acids using agents like Mn(OAc)₃ or tert-butyl hydroperoxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Alcohol (2-Propyn-1-ol)

  • Structure : Lacks the benzyl and acetate groups present in 3-propargyloxybenzyl acetate.
  • Properties : CAS 107-19-7 , boiling point ~114°C, and high polarity due to the hydroxyl group.
  • Reactivity : The propargyl group undergoes alkyne-specific reactions (e.g., Huisgen cycloaddition), but the absence of an ester limits its utility in polymer or fragrance applications compared to this compound.

Vinyl Acetate

  • Structure : Simpler acetate ester (CH₃COOCH=CH₂) without aromatic or propargyl substituents .
  • Applications: Primarily used to synthesize polyvinyl acetate (PVA) for adhesives and coatings.
  • Physical Properties : Lower boiling point (72°C) due to smaller molecular size and lack of aromatic stabilization.

Cyclohexyl Acetate

  • Structure : Cyclohexyl group bonded to an acetate ester .
  • Properties: Higher hydrophobicity compared to this compound due to the non-aromatic cyclohexane ring. Used in fragrances and solvents but lacks reactive alkyne functionality.

Comparative Data Table

Compound CAS Number Boiling Point (°C) Key Functional Groups Applications Reactivity Highlights
This compound Not available Estimated 250–300 Propargyloxy, acetate ester Polymer crosslinking, synthesis Alkyne click chemistry, ester hydrolysis
Propargyl alcohol 107-19-7 114 Propargyl, hydroxyl Organic synthesis, solvents Huisgen cycloaddition, oxidation
Vinyl acetate 108-05-4 72 Vinyl, acetate ester PVA production, adhesives Radical polymerization
Cyclohexyl acetate 622-45-7 172 Cyclohexyl, acetate ester Fragrances, solvents Esterification, hydrolysis

Key Differentiators

  • Reactivity : The propargyl group in this compound enables unique click-chemistry applications absent in vinyl or cyclohexyl acetates.
  • Aromaticity : The benzyl group enhances stability and π-π interactions compared to aliphatic analogs like cyclohexyl acetate.
  • Industrial Relevance : Vinyl acetate dominates polymer industries, whereas this compound’s niche lies in specialized synthetic chemistry.

Q & A

Q. What experimental designs address discrepancies in reported catalytic efficiencies for propargyl reactions?

  • Methodological Answer: Employ factorial design (e.g., Taguchi method) to test variables: catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature. Response surface methodology (RSM) identifies optimal conditions while minimizing resource use .

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